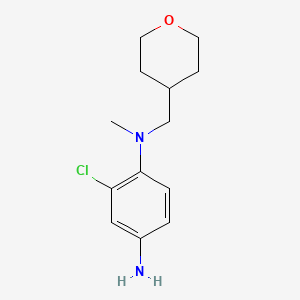

2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

Descripción

This compound is a substituted benzene-1,4-diamine derivative featuring:

- A chloro group at the 2-position of the benzene ring.

- N1-methyl and N1-((tetrahydro-2H-pyran-4-yl)methyl) substituents on the amine groups. Its molecular formula is C₁₄H₂₀ClN₂O, with a molecular weight of approximately 275.78 g/mol (calculated from structural analogs in and ).

Propiedades

IUPAC Name |

2-chloro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXJLJYOIQWMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144323 | |

| Record name | 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-30-2 | |

| Record name | 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine typically involves multiple steps. One common method includes the reaction of 2-chloro-1,4-phenylenediamine with N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Modifications on the Benzene-1,4-diamine Core

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- THP-Methyl vs. Piperidine/Aromatic Substituents: The THP group improves solubility in protic solvents (e.g., butanol, methanol) compared to piperidine or phenyl analogs (e.g., compounds in ) .

Functional Group Comparisons in Pharmacologically Active Analogs

Table 2: Bioactive Diamine Derivatives

Key Observations:

- The THP-methyl group in the target compound provides conformational flexibility, unlike rigid aromatic substituents (e.g., bipyridine in ), which may influence binding to biological targets .

- Compared to Pic-stilbene , the lack of a pyridine moiety in the target compound reduces metal-chelating capacity but may improve blood-brain barrier penetration .

Table 3: Reaction Pathways and Yields

Key Observations:

- The chloro group in the target compound facilitates nucleophilic substitution reactions, as seen in , but yields are moderate (~28–29%) due to steric hindrance from the THP group .

- Non-chloro analogs (e.g., cyclohexane-diamines in ) exhibit higher synthetic versatility in metal coordination chemistry .

Actividad Biológica

2-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine (CAS Number: 1219979-30-2) is a synthetic organic compound notable for its complex structure, which includes a chloro-substituted benzene ring, a methyl group, and a tetrahydropyran moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, leading to alterations in their activity. This mechanism is crucial for understanding its potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits both antimicrobial and anticancer activities. The following table summarizes the findings from various studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Disc diffusion method | Inhibition zones against several bacterial strains were observed. | |

| Anticancer | MTT assay on cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM. |

Case Studies

One notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study utilized various concentrations of the compound to assess cytotoxicity and found that at higher concentrations, there was a marked decrease in cell proliferation rates. This suggests potential as an anticancer agent.

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 2-chloro-1,4-phenylenediamine with N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)amine under controlled conditions.

Industrial Applications

In industrial settings, this compound is explored for its utility as an intermediate in the synthesis of more complex organic molecules and materials. Its properties are being investigated for potential applications in drug development and material sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.